1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]- 1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]-
Brand Name: Vulcanchem
CAS No.: 136953-05-4
VCID: VC0149589
InChI: InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-9-10-11-13(17)15(19)14(18)12-16/h13-19H,2-12H2,1H3/t13-,14+,15-/m0/s1
SMILES: CCCCCCCCCCCC(C(C(CO)O)O)O
Molecular Formula: C15H32O4
Molecular Weight: 276.41 g/mol

1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]-

CAS No.: 136953-05-4

Main Products

VCID: VC0149589

Molecular Formula: C15H32O4

Molecular Weight: 276.41 g/mol

1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]- - 136953-05-4

CAS No. 136953-05-4
Product Name 1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]-
Molecular Formula C15H32O4
Molecular Weight 276.41 g/mol
IUPAC Name (2R,3S,4S)-pentadecane-1,2,3,4-tetrol
Standard InChI InChI=1S/C15H32O4/c1-2-3-4-5-6-7-8-9-10-11-13(17)15(19)14(18)12-16/h13-19H,2-12H2,1H3/t13-,14+,15-/m0/s1
Standard InChIKey XSUAGBJXYPUFRX-ZNMIVQPWSA-N
Isomeric SMILES CCCCCCCCCCC[C@@H]([C@@H]([C@@H](CO)O)O)O
SMILES CCCCCCCCCCCC(C(C(CO)O)O)O
Canonical SMILES CCCCCCCCCCCC(C(C(CO)O)O)O
Synonyms 1,2,3,4-Pentadecanetetrol, [2R-(2R*,3S*,4S*)]-
PubChem Compound 15120029
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator